N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide is a complex organic compound with the molecular formula C21H15N3O4 and a molecular weight of 373.36 g/mol . This compound is characterized by the presence of a benzooxazole ring, a phenyl group, and a nitrobenzamide moiety, making it a versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitrobenzoic acid with 4-amino-2-(benzo[d]oxazol-2-yl)phenol under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, altering their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: An aromatic organic compound with a similar benzooxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Uniqueness
N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
331446-69-6 |
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Molecular Formula |
C21H15N3O4 |
Molecular Weight |
373.4g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-6-7-15(12-18(13)24(26)27)20(25)22-16-10-8-14(9-11-16)21-23-17-4-2-3-5-19(17)28-21/h2-12H,1H3,(H,22,25) |
InChI Key |
LWILAZRFZXYHHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
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